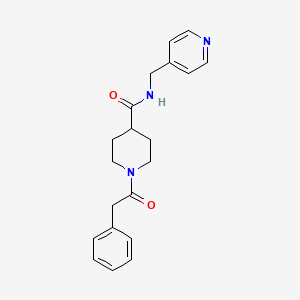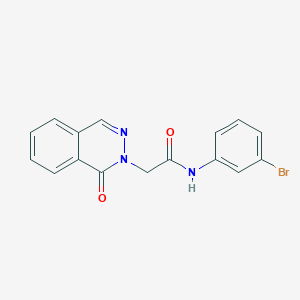![molecular formula C22H30N2O3 B5642464 1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-3-(phenoxymethyl)piperidine](/img/structure/B5642464.png)
1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-3-(phenoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield complex structures with specific functional groups. For example, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate through a one-pot three-component reaction highlights the intricate processes involved in constructing similar molecules. These synthesis methods often employ catalysts, like Zn(II) in the synthesis of piperidines from propargyl amines and cyclopropanes, and involve strategic combinations of reactants to achieve the desired structural framework (Khan et al., 2013) (Lebold et al., 2009).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule. For compounds like the one in focus, X-ray crystallography and NMR spectroscopy are common techniques used to elucidate structure. The structure of related compounds, such as cyclopropane derivatives and piperidine-containing molecules, reveals details about bond lengths, angles, and conformations, contributing to a deeper understanding of their chemical behavior (Sun et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of "1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-3-(phenoxymethyl)piperidine" is influenced by its functional groups. Studies on similar molecules demonstrate a range of chemical reactions, such as cyclopropane ring-opening and Prins cyclization, highlighting the versatility and reactivity of these compounds. These reactions not only expand the repertoire of synthetic methods but also pave the way for creating derivatives with potentially useful properties (Wasserman et al., 1989) (Williams et al., 2002).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments. The crystalline structure, for instance, informs on the compound's stability, solubility, and interaction with light. For related compounds, the crystal and molecular structure analysis reveals how hydrogen bonding and C-H…π interactions influence these physical properties (Khan et al., 2013).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability, define the compound's applications and safety. The chemical properties of similar compounds, such as their reactivity with nucleophiles and electrophiles, have been explored to understand their potential as intermediates in organic synthesis and their behavior under different chemical conditions (Wasserman et al., 1989).
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[3-(phenoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21(18-8-9-18)23-13-10-19(11-14-23)22(26)24-12-4-5-17(15-24)16-27-20-6-2-1-3-7-20/h1-3,6-7,17-19H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTOQPVDYPTHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3CC3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-2-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5642388.png)
![N-[(3S*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5642391.png)
![4-[3-(3-ethylphenoxy)azetidin-1-yl]pyrimidine](/img/structure/B5642399.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5642413.png)

![4-(ethylthio)-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5642428.png)
![1-(1-methyl-2-oxo-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5642430.png)
![2-{[1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5642436.png)
![1-(cyclopentylcarbonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5642437.png)
![1-[(dimethylamino)sulfonyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5642439.png)
![5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5642454.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B5642478.png)